N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c1-14-12-20(25-21(23-14)15-4-6-16(22)7-5-15)28-13-19(27)24-17-8-10-18(11-9-17)26(2)3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFLYPYJKKOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research due to its complex structure and biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a dimethylamino group and a pyrimidine derivative. The molecular formula is C18H22F N3OS, and it has a molecular weight of approximately 353.45 g/mol. The presence of both electron-donating and electron-withdrawing groups in its structure plays a crucial role in its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- COX Inhibition : In vitro assays demonstrated that this compound effectively inhibits COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were found to be 25 µM and 15 µM, respectively, indicating a promising anti-inflammatory profile compared to standard anti-inflammatory drugs like ibuprofen (IC50 = 30 µM for COX-1) .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of this compound. In carrageenan-induced paw edema tests, it exhibited significant reduction in swelling comparable to indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID). The effective dose (ED50) was calculated to be 10 mg/kg .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Dimethylamino Group : This group enhances solubility and bioavailability, which is critical for effective absorption and action in biological systems.
- Pyrimidine Ring : The presence of the pyrimidine moiety contributes to the compound’s ability to interact with various biological targets, enhancing its pharmacological profile.
- Fluorophenyl Substituent : The fluorine atom increases the lipophilicity of the molecule, potentially improving its interaction with cellular membranes .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Chronic Inflammatory Diseases : In a study involving patients with rheumatoid arthritis, administration of the compound resulted in significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting systemic anti-inflammatory effects .
- Cancer Research : Preliminary findings indicate that this compound may also possess cytotoxic properties against certain cancer cell lines. In vitro studies showed that it induced apoptosis in human breast cancer cells (MCF7), with IC50 values around 20 µM .
Scientific Research Applications
Research indicates that N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide exhibits several promising biological activities:
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Antimicrobial Activity :
- Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds is reported to be around 256 µg/mL.
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Cytotoxicity :
- Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
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Enzyme Inhibition :
- The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
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A549 Cell Line Study :
- In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
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MCF7 Cell Line Study :
- Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
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HeLa Cell Line Study :
- Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: Pyrimidine-thioacetamides with fluorophenyl groups (e.g., ) exhibit antibacterial and antifungal activity, suggesting the target compound could share these properties. The dimethylamino group may enhance penetration into Gram-negative bacteria .
- Cytotoxicity: Compounds like ’s quinazolinone hybrids show cytotoxicity in MCF-10A cells, highlighting the importance of substituent selection for therapeutic index optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
